molecular formula C10H6BrF2NO2 B1413350 2-Bromo-6-cyano-4-(difluoromethyl)phenylacetic acid CAS No. 1805131-12-7

2-Bromo-6-cyano-4-(difluoromethyl)phenylacetic acid

Cat. No.: B1413350
CAS No.: 1805131-12-7
M. Wt: 290.06 g/mol
InChI Key: BSFCZXHWIJGGCC-UHFFFAOYSA-N
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Description

2-Bromo-6-cyano-4-(difluoromethyl)phenylacetic acid is a chemical compound with the molecular formula C10H6BrF2NO2 and a molecular weight of 290.06 g/mol.

Preparation Methods

The synthesis of 2-Bromo-6-cyano-4-(difluoromethyl)phenylacetic acid can be achieved through several synthetic routes. Industrial production methods may involve large-scale bromination and subsequent functional group modifications to achieve the desired compound.

Chemical Reactions Analysis

2-Bromo-6-cyano-4-(difluoromethyl)phenylacetic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing or reducing agents for redox reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-6-cyano-4-(difluoromethyl)phenylacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-cyano-4-(difluoromethyl)phenylacetic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Bromo-6-cyano-4-(difluoromethyl)phenylacetic acid can be compared with similar compounds such as:

    2-Bromo-4,6-difluorophenyl isocyanate: This compound shares similar functional groups but has different reactivity and applications.

    2-Bromo-2-phenylacetic acid: Another related compound with different substituents and properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-bromo-6-cyano-4-(difluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c11-8-2-5(10(12)13)1-6(4-14)7(8)3-9(15)16/h1-2,10H,3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFCZXHWIJGGCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)CC(=O)O)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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